Acolbifene
Overview
Description
Acolbifene, also known by its developmental code names EM-652 and SCH-57068, is a nonsteroidal selective estrogen receptor modulator (SERM). It is primarily investigated for its potential in treating breast cancer. As of 2015, this compound was in phase III clinical trials for this purpose .
Mechanism of Action
Target of Action
Acolbifene, also known by its developmental code names EM-652 and SCH-57068, is a nonsteroidal selective estrogen receptor modulator (SERM) . Its primary targets are the estrogen receptors (ERs), specifically ERα and ERβ . These receptors play a crucial role in various physiological processes, including lipid metabolism, bone health, and the regulation of certain reproductive tissues.
Mode of Action
This compound acts as an antagonist on both activation domains of the ERs . This means it binds to these receptors and blocks their activity. Unlike some other SERMs, this compound inhibits both the AF-1 and AF-2 functions of ERα and ERβ . This comprehensive inhibition allows this compound to block the effects of estrogen in certain tissues, such as the uterus and breast .
Biochemical Pathways
By acting as an antagonist, this compound can disrupt these pathways, potentially inhibiting the proliferation of ER-positive tumor cells .
Result of Action
This compound’s action results in a decrease in the activity of estrogen-responsive tissues. In the context of breast cancer, this can inhibit tumor cell proliferation . This compound also functions as an estrogen agonist in lipid metabolism, which can lead to a decrease in total and LDL cholesterol levels .
Action Environment
It’s known that factors such as the patient’s hormonal status and the presence of ers in tissues can influence the drug’s effectiveness
Biochemical Analysis
Biochemical Properties
Acolbifene specifically binds to estrogen receptors in responsive tissues, including liver, bone, breast, and endometrium . The nature of these interactions involves the modulation of estrogen-regulated genes, thereby exerting its agonistic or antagonistic effects .
Cellular Effects
This compound has been associated with favorable changes in benign breast epithelial cell proliferation and estrogen-inducible gene expression . It acts as an estrogen antagonist in uterine and breast tissue, blocking the effects of estrogen in these tissues, which may inhibit tumor cell proliferation in ER-positive tumor cells .
Molecular Mechanism
It is known to interact with estrogen receptors, exerting its effects at the molecular level . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to decrease Ki-67, a marker of cell proliferation, from a median of 4.6% at baseline to 1.4% after 6-8 months of treatment . This suggests that this compound may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in lipid metabolism, functioning as an estrogen agonist, thereby decreasing total and LDL cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acolbifene involves several key steps:
Friedel-Crafts Reaction: The reaction between 4-hydroxyphenylacetic acid and resorcinol using boron trifluoride etherate to produce trihydroxydeoxy benzoin.
Protection: The resulting compound is protected with dihydropyran in the presence of p-toluenesulfonic acid to form bis-THP ether.
Knoevenagel Reaction: This intermediate undergoes a Knoevenagel reaction with 4-hydroxybenzaldehyde in the presence of piperidine, followed by alkylation with 1-(2-chloroethyl)piperidine in the presence of cesium carbonate.
Alkylation and Dehydration: The chromanone intermediate is then alkylated with methyl lithium or methylmagnesium bromide, dehydrated, and deprotected to yield the final product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the intermediate stages of synthesis.
Substitution: Nucleophilic substitution reactions are involved in the alkylation steps during synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and strong bases like cesium carbonate are employed in substitution reactions.
Major Products: The major products formed from these reactions include various intermediates such as trihydroxydeoxy benzoin, bis-THP ether, and chromanone, leading to the final product, this compound .
Scientific Research Applications
Acolbifene has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of selective estrogen receptor modulators.
Biology: this compound is investigated for its effects on estrogen receptors in various biological systems.
Medicine: The primary application is in the treatment and prevention of breast cancer.
Industry: this compound is used in the pharmaceutical industry for the development of new therapeutic agents targeting estrogen receptors.
Comparison with Similar Compounds
Tamoxifen: A first-generation SERM known for its mixed agonist-antagonist activity.
Toremifene: A derivative of Tamoxifen with similar estrogen receptor modulating effects.
Ospemifene: Another SERM with estrogenic effects on bone and vaginal tissues.
Uniqueness of Acolbifene: this compound is unique in its pure antagonist activity in breast and uterine tissues, unlike Tamoxifen and its derivatives, which have partial agonist effects. This makes this compound a promising candidate for breast cancer treatment with potentially fewer side effects .
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYNJNWVGIWJRI-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318411 | |
Record name | Acolbifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182167-02-8 | |
Record name | Acolbifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182167-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acolbifene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182167028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acolbifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16080 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acolbifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACOLBIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815LJ9X0D1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does acolbifene interact with estrogen receptors (ERs) and what are the downstream effects of this interaction?
A1: this compound is a selective estrogen receptor modulator (SERM) that binds to ERs in a tissue-specific manner. In breast and uterine tissue, this compound acts as an ER antagonist, blocking the effects of estrogen and inhibiting the proliferation of ER-positive tumor cells [, , , , ]. In contrast, this compound acts as an ER agonist in the liver, where it promotes beneficial effects on lipid metabolism by decreasing total and LDL cholesterol levels [, , , ].
Q2: Can you elaborate on the specific molecular mechanisms by which this compound exerts its antitumor effects in breast cancer cells?
A2: this compound's antitumor activity stems from its ability to bind to ERα, preventing estradiol from binding and activating downstream signaling []. This binding leads to changes in the expression of estrogen-responsive genes, ultimately resulting in cell cycle arrest and inhibition of tumor growth [, , , , , ].
Q3: Does this compound affect the expression of specific genes involved in estrogen signaling pathways?
A3: Yes, this compound has been shown to modulate the expression of several estrogen-responsive genes in both breast and endometrial tissues. Studies have shown downregulation of genes like ESR1, TFF1, PGR, and GREB1 in benign breast tissue samples from premenopausal women treated with this compound [, ]. In mouse models, this compound significantly prevented the effects of estrone on genes involved in receptor activity, mammary gland development, glucose metabolism, and blood vessel morphogenesis [].
Q4: this compound demonstrates both agonistic and antagonistic effects on ERs depending on the tissue. What contributes to this tissue selectivity?
A4: The tissue selectivity of this compound, like other SERMs, is complex and not fully understood. One contributing factor is the distinct conformational changes induced in the ER upon this compound binding, compared to the natural ligand, estradiol. These conformational changes influence the recruitment of coactivators or corepressors, leading to differential gene expression profiles and subsequent tissue-specific effects [, , ].
Q5: What is the molecular formula and molecular weight of this compound?
A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. To obtain this information, it would be necessary to refer to more comprehensive resources like chemical databases or the compound's drug monograph.
Q6: How does the structure of this compound contribute to its activity as a SERM? Have any structure-activity relationship studies been conducted?
A6: this compound belongs to the 2H-1-benzopyran class of SERMs []. Structural modifications, particularly substitutions on the nitrogen atom of the benzopyran ring, significantly influence its antiestrogenic activity []. For instance, the presence of a piperidine ring in this compound is crucial for its high binding affinity to the ER and potent antiuterotrophic activity compared to other substitutions [].
Q7: Have any studies explored modifying the this compound structure to further enhance its beneficial effects or minimize potential drawbacks?
A7: While the provided abstracts don't directly address this compound modifications, research on similar SERMs offers insights. Studies on toremifene, bazedoxifene, and lasofoxifene have explored structural alterations to modulate their interactions with enzymes like sulfotransferase 2A1 (SULT2A1) and potentially reduce adverse effects like cholestasis []. Such findings suggest that structural modifications can fine-tune the pharmacological profile of SERMs, and similar strategies might be applicable to this compound.
Q8: What is known about the metabolism of this compound in the body? Are there any specific metabolites that contribute to its activity or toxicity?
A8: this compound (EM-652) is actually the active metabolite of the prodrug EM-800 [, , ]. In the body, this compound is primarily metabolized via glucuronidation, resulting in two main metabolites: this compound-7-glucuronide (major) and this compound-4′-glucuronide (minor) []. Additionally, this compound can undergo oxidation to form reactive quinone methide metabolites. While these metabolites can react with glutathione for detoxification, they can also bind to DNA, potentially contributing to toxicity [].
Q9: Has this compound shown promising results in preclinical models of breast cancer?
A9: Yes, this compound has demonstrated significant antitumor activity in preclinical models. In studies using human breast cancer xenografts in mice, this compound effectively inhibited tumor growth and exhibited even greater efficacy compared to other SERMs like tamoxifen, raloxifene, and fulvestrant [, ]. Furthermore, this compound showed promising activity against tamoxifen-resistant breast cancer cells, indicating a potential advantage in overcoming treatment resistance [].
Q10: Are there any preclinical studies demonstrating the beneficial effects of this compound on lipid metabolism and cardiovascular health?
A10: Yes, several studies in rodents have highlighted this compound's positive impact on lipid profiles and cardiovascular parameters [, , , ]. This compound effectively reduced total cholesterol, LDL cholesterol, and triglyceride levels in both normal and cholesterol-fed rats [, ]. Moreover, this compound demonstrated the unique ability to decrease VLDL-TG secretion, likely by downregulating microsomal triglyceride transfer protein (MTP) expression []. These findings suggest a potential role for this compound in managing dyslipidemia and reducing cardiovascular risk.
Q11: Beyond breast cancer, has this compound been investigated for other potential therapeutic applications?
A11: Yes, based on its tissue-specific effects, this compound has been explored for various applications. Preclinical research suggests its potential in preventing menopausal symptoms, reducing bone loss associated with estrogen deficiency, and alleviating vaginal dryness [, , ]. These diverse applications highlight this compound's potential as a multi-faceted therapeutic agent.
Q12: What is the current status of this compound in clinical development? Has it been evaluated in clinical trials for breast cancer prevention or treatment?
A12: While the provided abstracts mention this compound being in late-stage clinical development for breast cancer treatment, they do not provide specific details about ongoing or completed clinical trials [, ]. Further investigation into publicly available clinical trial databases or recent literature is necessary to get a current and detailed understanding of this compound's clinical development status.
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